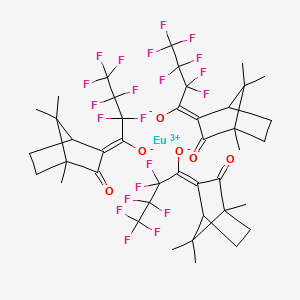
2-(4-chlorophenyl)-N,N-dimethyl-3-oxo-1H-1,2,4-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N,N-dimethyl-3-oxo-1H-1,2,4-triazole-5-carboxamide is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
準備方法
The synthesis of 2-(4-chlorophenyl)-N,N-dimethyl-3-oxo-1H-1,2,4-triazole-5-carboxamide involves several steps and specific reaction conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. For instance, one common method involves the use of a multi-step reaction sequence, starting with the preparation of an intermediate compound, followed by further chemical modifications to obtain this compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for its various applications. The industrial production methods often involve the optimization of reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automated process control systems to ensure consistent quality and efficiency .
化学反応の分析
2-(4-chlorophenyl)-N,N-dimethyl-3-oxo-1H-1,2,4-triazole-5-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The choice of reagents and reaction conditions can significantly influence the outcome of these reactions.
Types of Reactions
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Substitution: In substitution reactions, one functional group in this compound is replaced by another.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired chemical transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often involve the use of metal catalysts and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions can produce reduced forms of the compound .
科学的研究の応用
2-(4-chlorophenyl)-N,N-dimethyl-3-oxo-1H-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry
In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for organic synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and molecular pathways. It is used in experiments to investigate its interactions with biological molecules and its potential therapeutic applications.
Medicine
In the field of medicine, this compound is explored for its potential as a drug candidate. Its unique properties make it a promising compound for the development of new pharmaceuticals, particularly in the treatment of specific diseases and conditions.
Industry
In industry, this compound is used in the production of various chemical products. Its applications range from the manufacture of specialty chemicals to the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N,N-dimethyl-3-oxo-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Molecular Targets and Pathways
This compound targets specific molecular pathways involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. Alternatively, it may activate receptors that trigger signaling cascades, resulting in altered cellular responses .
類似化合物との比較
2-(4-chlorophenyl)-N,N-dimethyl-3-oxo-1H-1,2,4-triazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness and potential advantages.
Similar Compounds
Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin derivative with similar pharmacological actions.
CID 5362065: A compound with structural similarities but different biological activities.
CID 5479530: A cephalosporin with unique pharmacokinetic properties.
Uniqueness
This compound stands out due to its unique structure and diverse range of applications. Unlike other similar compounds, it has shown potential in multiple fields, including chemistry, biology, medicine, and industry. Its versatility and effectiveness make it a valuable compound for further research and development .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and diverse range of applications make it a subject of extensive research and development. From its preparation methods to its chemical reactions and scientific research applications, this compound continues to be a valuable compound with promising future prospects.
特性
IUPAC Name |
2-(4-chlorophenyl)-N,N-dimethyl-3-oxo-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-15(2)10(17)9-13-11(18)16(14-9)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYUHJWINQPCAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=O)N(N1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C1=NC(=O)N(N1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid](/img/structure/B8082586.png)
![(1R,14Z,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide](/img/structure/B8082593.png)
![Spiro[5,7-etheno-1H,11H-cyclobut[i][1,4]oxazepino[3,4-f][1,2,7]thiadiazacyclohexadecine-2(3H),1'(2'H)-naphthalen]-8(9H)-one, 6'-chloro-3',4',12,13,16,16a,17,18,18a,19-decahydro-16-methoxy-11,12-dimethyl-, 10,10-dioxide, (1'S,11R,12S,14E,16S,16aR,18aR)-](/img/structure/B8082603.png)
![[(1R,2R,3R,11R,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B8082607.png)
![Propanol, [2-(1,1-dimethylethoxy)methylethoxy]-](/img/structure/B8082619.png)

![Ethanol,2-[(2,4-dichlorophenyl)thio]-](/img/structure/B8082637.png)

![[methoxy(methylamino)methylidene]-dimethylazanium;chloride](/img/structure/B8082649.png)





